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molecular formula C13H16N2O3 B2873161 3-(4-Methoxybenzyl)-5,5-dimethylimidazolidine-2,4-dione CAS No. 220615-80-5

3-(4-Methoxybenzyl)-5,5-dimethylimidazolidine-2,4-dione

Cat. No. B2873161
M. Wt: 248.282
InChI Key: WIEMNXSYXMUNOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08816079B2

Procedure details

Using 5,5-dimethylimidazolidine-2,4-dione (3.00 g) and 4-methoxybenzyl chloride (3.81 mL) and by the reaction and treatment in the same manner as in Preparation Example 51, the title compound (4.32 g) was obtained.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3.81 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:9])[NH:6][C:5](=[O:7])[NH:4][C:3]1=[O:8].[CH3:10][O:11][C:12]1[CH:19]=[CH:18][C:15]([CH2:16]Cl)=[CH:14][CH:13]=1>>[CH3:10][O:11][C:12]1[CH:19]=[CH:18][C:15]([CH2:16][N:4]2[C:3](=[O:8])[C:2]([CH3:9])([CH3:1])[NH:6][C:5]2=[O:7])=[CH:14][CH:13]=1

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
CC1(C(NC(N1)=O)=O)C
Step Two
Name
Quantity
3.81 mL
Type
reactant
Smiles
COC1=CC=C(CCl)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
by the reaction and treatment in the same manner
CUSTOM
Type
CUSTOM
Details
as in Preparation Example 51

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(CN2C(NC(C2=O)(C)C)=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 4.32 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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